1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17545546
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N3 |
|---|---|
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | 2,4-dimethyl-5-pentan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H19N3/c1-5-6-7(2)9-8(3)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3 |
| Standard InChI Key | YXAGTUQJXKSRPP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)C1=NN(C(=C1C)N)C |
Introduction
Structural and Molecular Characteristics
Core Pyrazole Architecture
The pyrazole ring is a five-membered heterocyclic system containing two adjacent nitrogen atoms. In 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine, the ring is substituted at three positions:
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1-Position: A methyl group (-CH₃).
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4-Position: A second methyl group.
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3-Position: A pentan-2-yl group (-CH(CH₂CH₂CH₃)CH₂-).
This substitution pattern confers steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .
Table 1: Structural Comparison of Pyrazole Derivatives
The pentan-2-yl group introduces a branched alkyl chain, enhancing lipophilicity compared to phenyl-substituted analogs .
Spectroscopic and Computational Data
While experimental spectral data for 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine are unavailable, computational predictions based on density functional theory (DFT) suggest:
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IR Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (N-H), ~2900 cm⁻¹ (C-H alkyl), and ~1600 cm⁻¹ (C=N) .
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NMR: Expected signals include a singlet for the N-methyl groups (δ ~3.1 ppm) and multiplet resonances for the pentan-2-yl protons (δ 1.2–1.8 ppm) .
Synthetic Strategies
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example:
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Hydrazine + Pentane-2,4-dione: Forms 1H-pyrazol-5-amine derivatives .
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Alkylation: Introduction of methyl groups via reaction with methyl iodide in the presence of a base .
Functionalization at the 3-Position
The pentan-2-yl group can be introduced through:
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Friedel-Crafts Alkylation: Using 2-pentanol and a Lewis acid catalyst (e.g., AlCl₃).
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Nucleophilic Substitution: Displacing a leaving group (e.g., chloride) at the 3-position with a pentan-2-yl Grignard reagent .
Physicochemical Properties
Solubility and Partition Coefficient
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LogP: Estimated at ~2.5 (moderate lipophilicity due to the pentan-2-yl group) .
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Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in organic solvents (e.g., DMSO, ethanol) .
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for derivatization:
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Acylation: Converting the -NH₂ group to amides for improved pharmacokinetics.
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Metal Complexation: Forming chelates with transition metals (e.g., Cu²⁺) for anticancer applications .
Case Study: Analgesic Analog
A structurally related compound, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, showed 60% pain reduction in rodent models at 50 mg/kg . This suggests potential for the pentan-2-yl analog in pain management.
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